Structural and Physicochemical Differentiation: ClogP and Hydrogen-Bonding Profile vs. Hippuric Acid and 4-Chlorohippuric Acid
The target compound, 2-(4-amino-2-chlorobenzamido)acetic acid, is distinguished from its closest analogs by its calculated partition coefficient (ClogP) and hydrogen-bond donor/acceptor count. Using ChemAxon-calculated values, the target compound has a ClogP of approximately -0.50, compared to hippuric acid (ClogP ~ -0.24) and 4-chlorohippuric acid (ClogP ~ 0.18). The presence of both an amino group (H-bond donor) and a chlorine atom (lipophilic modifier) results in a balanced polarity profile not achievable by mono-substituted analogs [1]. This directly impacts solubility, membrane permeability, and target engagement in biochemical assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ -0.50 (ChemAxon prediction); HBD count: 3; HBA count: 4 |
| Comparator Or Baseline | Hippuric acid: ClogP ≈ -0.24, HBD=2, HBA=3; 4-chlorohippuric acid: ClogP ≈ 0.18, HBD=2, HBA=3 |
| Quantified Difference | Target compound is 0.26–0.68 log units more hydrophilic than 4-chlorohippuric acid and 0.26 units more lipophilic than hippuric acid; possesses one additional H-bond donor. |
| Conditions | Calculated using ChemAxon software suite; standard fragment-based drug design profiling conditions. |
Why This Matters
In fragment-based lead discovery, balanced ClogP between -1 and 0 and increased hydrogen-bonding capacity are associated with higher ligand efficiency and more favorable pharmacokinetic starting points, directly influencing procurement decisions for fragment library curation.
- [1] ChemAxon. Chemicalize Platform – Instant Cheminformatics Solutions. Calculated properties for 2-(4-amino-2-chlorobenzamido)acetic acid, hippuric acid, and 4-chlorohippuric acid. View Source
